molecular formula C24H40O3 B1234315 4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Cat. No. B1234315
M. Wt: 376.6 g/mol
InChI Key: SMEROWZSTRWXGI-IENBECQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a bile acid.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis and structural elucidation of bioactive triorganotin(IV) derivatives, demonstrating significant antifungal and anticancer activities (Shaheen, Ali, Rosario, & Shah, 2014) Shaheen et al., 2014.

Liver X Receptor Agonists

  • Derivatives of this compound have shown promise as agonists for liver X receptors (LXRs), which play a crucial role in cholesterol metabolism and may be implicated in various cardiovascular and neurodegenerative diseases (Ching, 2013) Ching, 2013.

Cardiac Applications

  • A derivative, 17βH-Periplogenin, isolated from the root bark of Periploca sepium Bunge, was studied for its cardiac properties, offering insights into traditional herbal medicine applications (Zhang et al., 2012) Zhang et al., 2012.

Androgen Biosynthesis Inhibition

  • Androsterone derivatives, closely related to the compound, have been investigated for their potential in inhibiting androgen biosynthesis, useful in hormone-related therapeutic applications (Djigoué, Simard, Kenmogne, & Poirier, 2012) Djigoué et al., 2012.

Pharmaceutical Synthesis

  • The compound forms the basis for multistep synthesis processes in pharmaceutical research, such as in the creation of phosphazene derivatives of chenodeoxycholic acid, offering potential therapeutic benefits (Turkyilmaz & Genç, 2014) Turkyilmaz & Genç, 2014.

Antibacterial and Antifungal Potential

  • Certain derivatives of this compound have been shown to possess antibacterial and antifungal properties, which could be harnessed in developing new antimicrobial agents (Skariyachan et al., 2011) Skariyachan et al., 2011.

Neuroinflammation Inhibition

  • Synthetic androstene derivatives, incorporating features of the compound, have been evaluated for their anti-inflammatory effects on activated microglial cells, suggesting potential in treating neurodegenerative diseases (Wu et al., 2015) Wu et al., 2015.

X-ray Imaging Applications

  • An organic compound with a structural resemblance has been explored for potential use in X-ray imaging applications due to its high radiopacity (Gopan, Susan, Jayadevan, & Joseph, 2021) Gopan et al., 2021.

properties

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15?,16-,17-,18?,19-,20?,21?,23+,24-/m1/s1

InChI Key

SMEROWZSTRWXGI-IENBECQSSA-N

Isomeric SMILES

CC(CCC(=O)O)[C@H]1CCC2[C@@]1(CCC3C2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 2
4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 3
4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 4
4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 5
4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 6
4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

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